molecular formula C8H7N3O3 B13232245 {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13232245
M. Wt: 193.16 g/mol
InChI Key: NRJHKKMBENSWJW-UHFFFAOYSA-N
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Description

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features a nitro group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the oxidative diamination of nitroalkene with 2-aminopyridine under mild and aerobic reaction conditions using an iron catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives and various substituted imidazo[1,2-a]pyridine compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its methyl and benzyloxy analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(8-nitroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2

InChI Key

NRJHKKMBENSWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CO

Origin of Product

United States

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